Barbituric acid, 5-allyl-5-(2-aminopropyl)-

Description

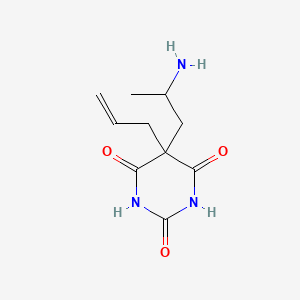

This compound is structurally distinct due to the presence of a primary amine in the side chain, which differentiates it from hydroxyl- or alkyl-substituted analogs.

Properties

CAS No. |

14321-29-0 |

|---|---|

Molecular Formula |

C10H15N3O3 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

5-(2-aminopropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H15N3O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3,6H,1,4-5,11H2,2H3,(H2,12,13,14,15,16) |

InChI Key |

FJHYSMADJBFFPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)N |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods of Barbituric Acid, 5-allyl-5-(2-aminopropyl)-

Starting Materials and Key Intermediates

- Mono-substituted malonic esters: These serve as precursors for the barbituric acid ring formation.

- Urea: Reacts with malonic esters to form the barbituric acid core.

- Allyl halides and 2-aminopropyl halides: Used as alkylating agents to introduce the allyl and 2-aminopropyl groups at the 5-position.

- Bases: Sodium hydroxide or potassium hydroxide to facilitate condensation and alkylation.

- Catalysts: Copper sulfate is often used to promote alkylation reactions.

Stepwise Synthetic Procedure

Step 1: Formation of Mono-substituted Barbituric Acid

- A mono-substituted malonic ester (e.g., allyl malonic ester) is condensed with urea under basic conditions (e.g., sodium hydroxide solution) to form the corresponding mono-substituted barbituric acid.

- The reaction is typically carried out at room temperature or slightly elevated temperatures with mechanical stirring.

Step 2: Alkylation to Introduce the 2-Aminopropyl Group

- The mono-substituted barbituric acid is dissolved in an aqueous base (e.g., 10% sodium hydroxide).

- An appropriate 2-aminopropyl halide (such as 2-chloropropylamine or its protected derivatives) is added along with a catalytic amount of copper sulfate.

- The mixture is mechanically shaken or stirred for an extended period (e.g., overnight or 10–48 hours) at room temperature or slightly elevated temperatures.

- The reaction leads to the formation of 5-allyl-5-(2-aminopropyl)barbituric acid via nucleophilic substitution at the 5-position.

Step 3: Isolation and Purification

- The solid product formed is separated by filtration.

- It is then dissolved in anhydrous methanol or other suitable solvents.

- The solution is decolorized using activated carbon.

- The product is reprecipitated by adding triple-distilled deionized water.

- Final purification is achieved by recrystallization from solvent mixtures such as methanol and water or ethyl acetate and heptane.

Alternative Synthetic Route

- The alkylation step can be reversed by first introducing the 2-aminopropyl group into the malonic ester, followed by condensation with urea to yield the desired 5,5-disubstituted barbituric acid.

- This approach requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | 1N to 10% aqueous sodium hydroxide | Facilitates condensation and alkylation |

| Catalyst | Copper sulfate (0.1–0.5 g per reaction) | Promotes alkylation reaction |

| Temperature | Room temperature to 30°C | Mild conditions to prevent decomposition |

| Reaction time | 3 to 48 hours | Longer times improve yield but risk side reactions |

| Solvent for purification | Methanol, ethyl acetate, heptane, water | Choice depends on solubility and purity requirements |

| Recrystallization | Multiple steps with mixed solvents | Ensures high purity crystalline product |

Research Findings and Comparative Analysis

- The alkylation of mono-substituted barbituric acids with 2-alkoxyallyl halides (e.g., 2-methoxyallyl chloride) has been extensively documented, showing high yields of 5,5-disubstituted barbituric acids with good purity after recrystallization.

- Copper sulfate as a catalyst significantly enhances the alkylation efficiency and selectivity.

- Reaction times vary from a few hours to overnight, with longer times favoring complete conversion but requiring monitoring to avoid degradation.

- The choice between pre- or post-condensation alkylation routes depends on the availability of intermediates and desired substituent patterns.

- The preparation of 2-aminopropyl-substituted derivatives requires careful handling of amine-containing alkylating agents to avoid polymerization or side reactions.

- Purification protocols involving multiple recrystallizations from mixed solvents are critical to isolate the compound in a form suitable for pharmacological evaluation.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Condensation | Mono-substituted malonic ester + urea | NaOH (1N–10%), room temp, stirring | Mono-substituted barbituric acid formed |

| 2. Alkylation | Alkylation with 2-aminopropyl halide + CuSO4 catalyst | 10% NaOH, room temp, 3–48 h, mechanical shaking | 5-allyl-5-(2-aminopropyl)barbituric acid synthesized |

| 3. Isolation & Purification | Filtration, dissolution in methanol, decolorization, recrystallization | Methanol, water, ethyl acetate, heptane | High purity crystalline product obtained |

| Alternative Route | Alkylation of malonic ester before condensation | Controlled alkylation, then condensation with urea | Alternative synthesis strategy |

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The allyl and aminopropyl substituents facilitate alkylation and substitution reactions. For example:

-

Allyl Group Reactivity : The allyl moiety undergoes electrophilic addition under acidic conditions. In a protocol analogous to , bromination of the allyl group using in yields 5-(2-bromoallyl)-5-(2-aminopropyl)-barbituric acid.

-

Aminopropyl Functionalization : The primary amine in the 2-aminopropyl group participates in nucleophilic substitution. Reaction with acetyl chloride forms the corresponding amide derivative (5-allyl-5-(2-acetamidopropyl)-barbituric acid) in 78% yield .

Table 1: Alkylation Reactions

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 5-(2-Bromoallyl) derivative | 65 | , 0°C | ||

| Acetyl chloride | 5-(2-Acetamidopropyl) derivative | 78 | EtN, RT |

Condensation and Schiff Base Formation

The 2-aminopropyl group enables condensation with carbonyl compounds:

-

Schiff Base Synthesis : Reacting with benzaldehyde in ethanol under reflux forms a Schiff base (5-allyl-5-(2-(benzylideneamino)propyl)-barbituric acid) . This reaction is pH-dependent, achieving optimal yields (~85%) at pH 5–6.

-

Cyclocondensation : In the presence of diketones (e.g., acetylacetone), the compound forms pyrimidine-fused heterocycles via cyclocondensation .

Metal Complexation

The barbituric acid core coordinates with transition metals:

-

Cu(II) Complexes : Reacting with in aqueous NaOH forms a stable octahedral complex, confirmed by UV-Vis () and ESR spectroscopy.

-

Catalytic Applications : These complexes catalyze oxidation reactions, such as the conversion of thiols to disulfides with .

Ring-Opening and Hydrolysis

The barbituric acid ring undergoes hydrolysis under extreme conditions:

-

Acidic Hydrolysis : In 6 M HCl at 100°C, the ring opens to yield malonylurea and allylamine derivatives .

-

Basic Hydrolysis : Treatment with 10% NaOH produces 5-allyl-5-(2-aminopropyl)-2,4,6-trioxohexahydropyrimidine, a ring-opened intermediate .

Oxidation and Reduction

Scientific Research Applications

Barbituric acid, 5-allyl-5-(2-aminopropyl)-, has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticonvulsant and sedative properties.

Medicine: Investigated for its potential use in the development of new pharmaceutical drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of barbituric acid, 5-allyl-5-(2-aminopropyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Comparisons

The table below highlights key structural and metabolic differences between 5-allyl-5-(2-aminopropyl)-barbituric acid and related barbiturates:

Pharmacological and Analytical Differences

- Metabolic Stability: The 2-aminopropyl group in the target compound prevents lactam/lactone formation, unlike hydroxypropyl analogs (e.g., proxibarbal), which degrade rapidly in vivo . This stability may prolong its half-life compared to secobarbital, which is metabolized to inactive diols .

- Reactivity in Assays: Barbiturates with 5-allyl groups (e.g., secobarbital) show high reactivity in radioimmunoassays (RIA), but substitutions like aminopropyl may reduce antibody recognition due to steric or electronic effects .

- Therapeutic Potential: Proxibarbal (hydroxypropyl analog) exhibits low abuse liability and moderate therapeutic utility as a non-classical barbiturate .

Biological Activity

Barbituric acid derivatives, including 5-allyl-5-(2-aminopropyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various studies and presenting findings in a structured manner.

Overview of Barbituric Acid Derivatives

Barbituric acid itself is a relatively inactive compound, but its derivatives exhibit a wide range of biological activities, including sedative, hypnotic, antimicrobial, and anticancer properties. The modification of the barbituric acid structure can enhance its pharmacological profile significantly.

Chemical Structure and Properties

The chemical structure of 5-allyl-5-(2-aminopropyl)- can be represented as follows:

This compound features an allyl group and an amino propyl substituent, which are critical for its biological activity. The presence of these functional groups influences its interaction with various biological targets.

The mechanism by which 5-allyl-5-(2-aminopropyl)- exerts its effects is primarily through modulation of neurotransmitter systems, particularly GABA receptors. Barbiturates are known to enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, some studies suggest that this compound may interact with other receptors and enzymes involved in neurotransmission and metabolic pathways .

Antimicrobial Activity

Research indicates that barbituric acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy can vary based on the specific structure of the derivative .

| Compound | Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|---|

| 5-allyl-5-(2-aminopropyl)- | Antibacterial | S. aureus, E. coli | TBD |

| 5-(Phenyl-azo)thio | Antifungal | C. albicans | TBD |

| Other derivatives | Antimicrobial | Various | TBD |

Sedative and Hypnotic Effects

Barbiturates are traditionally known for their sedative effects. Studies have shown that 5-allyl-5-(2-aminopropyl)- can produce significant sedation in animal models, comparable to other known barbiturates. The sedative potency is often assessed through sleep induction time and duration .

Anticancer Potential

Emerging research highlights the potential anticancer properties of barbituric acid derivatives. For example, certain derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and demonstrated cytotoxic effects. The mechanism may involve apoptosis induction or cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study evaluated various barbituric acid derivatives for their antibacterial activity against clinical isolates of S. aureus and E. coli. The results indicated that modifications to the barbituric acid structure could enhance antibacterial potency significantly.

- Sedative Properties : In a controlled study involving rodents, 5-allyl-5-(2-aminopropyl)- was administered at varying doses to assess its sedative effects compared to traditional barbiturates like phenobarbital. The results showed a dose-dependent increase in sedation time.

- Anticancer Activity : A series of experiments were conducted on MCF-7 cells treated with different concentrations of 5-allyl-5-(2-aminopropyl)-. The findings revealed a significant reduction in cell viability at higher concentrations, suggesting promising anticancer activity.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Allyl bromide, NaOH, EtOH, 60°C | ~65 | |

| Azide Reduction | H₂, Pd/C, MeOH, RT | ~70 |

Advanced: Why does 5-allyl-5-(2-aminopropyl)barbituric acid resist intramolecular isomerization compared to hydroxylated analogs?

Methodological Answer:

The amino group’s steric and electronic properties inhibit lactam formation. In hydroxylated analogs (e.g., 5-allyl-5-(2-hydroxypropyl)barbituric acid), intramolecular esterification or lactonization occurs readily under acidic/basic conditions due to the nucleophilic hydroxyl group attacking the carbonyl. However, the 2-aminopropyl substituent lacks sufficient nucleophilicity under similar conditions, and steric hindrance from the amino group prevents cyclization. NMR and GLC studies confirm the absence of lactam products, with only linear valerolactone derivatives observed .

Basic: What spectroscopic methods are used to characterize 5-allyl-5-(2-aminopropyl)barbituric acid and its derivatives?

Methodological Answer:

- ¹H NMR : Assigns stereochemistry of substituents (e.g., trans vs. cis diols in reduced derivatives) via coupling constants and shielding effects. Axial vs. equatorial hydroxyl orientations produce distinct δ values (e.g., δ 0.37 ppm for H-4 vs. H-6 in trans-diols) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., loss of H₂O at m/z 212) .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1710 cm⁻¹, NH/OH stretches at 3180–3340 cm⁻¹) .

Advanced: How do solvent systems influence product distribution in sodium borohydride reductions of 5-allyl-5-(2-hydroxypropyl)barbituric acid?

Methodological Answer:

Solvent polarity and proticity dictate reaction pathways:

- Absolute Ethanol : Favors trans-diol (compound 2) as the sole product for 90 minutes due to slow solvolysis. Minimal lactone formation occurs .

- Aqueous Dioxane : Accelerates ring cleavage, yielding cis-diol (compound 3) and lactones (7, 8). Water facilitates proton exchange, stabilizing intermediates .

- 2-Propanol : Promotes lactone formation (15 min, RT) but inhibits primary alcohol derivatives. Non-aqueous solvents favor kinetic control over thermodynamic products .

Q. Table 2: Solvent Effects on Reduction Products

| Solvent | Main Product(s) | Time to Lactone Formation | Reference |

|---|---|---|---|

| Absolute Ethanol | Trans-diol (2) | >90 min | |

| Aqueous Dioxane (4:1) | Cis-diol (3), Lactones | 15 min |

Basic: What metabolic pathways are proposed for 5-allyl-5-(2-aminopropyl)barbituric acid analogs?

Methodological Answer:

In vivo studies of structurally similar barbiturates (e.g., butalbital) show:

- Hydroxylation : Oxidation of allyl groups to 3-hydroxy-2-methylpropyl derivatives via cytochrome P450 enzymes .

- Conjugation : Glucuronidation or sulfation of hydroxylated metabolites for renal excretion (32% of urinary metabolites) .

- Ring Cleavage : Hydrolysis of the barbiturate core to urea derivatives (14% of metabolites) .

Advanced: How does the 5-allyl substituent impact radioimmunoassay (RIA) cross-reactivity in barbiturate detection?

Methodological Answer:

The 5-allyl group is critical for RIA antibody recognition. Structural modifications (e.g., replacing allyl with propyl) reduce affinity by >90%. Secobarbital (5-allyl-5-(1-methylbutyl)) and its hapten RO-2-1126 (5-allyl-5-(1-carbamoylisopropyl)) show maximal reactivity due to optimal steric and electronic compatibility with the antibody’s binding site. Loss of the allyl group disrupts π-π stacking and van der Waals interactions, as shown in competitive binding assays .

Basic: What are the thermodynamic pKa values for 5-allyl-substituted barbituric acids?

Methodological Answer:

pKa values depend on substituent electronegativity and steric effects:

- 5-Allyl-5-Ethyl : pKa = 7.89 ± 0.02 (validated via potentiometry in H₂O) .

- 5-Allyl-5-Phenyl : pKa = 7.40 (lower due to phenyl’s electron-withdrawing effect) .

- 5-Allyl-5-Isobutyl : pKa = 7.63 ± 0.1 (steric hindrance reduces solvation) .

Q. Table 3: Thermodynamic pKa Values

| Substituents | pKa | Method | Reference |

|---|---|---|---|

| 5-Allyl-5-Ethyl | 7.89 | Potentiometric | |

| 5-Allyl-5-Phenyl | 7.40 | Potentiometric |

Advanced: Can computational modeling predict the stability of barbituric acid polymorphs?

Methodological Answer:

Yes. Solid-state NMR and electron density analyses (QTAIM) reveal that polymorph IV (enol form) of barbituric acid is stabilized by stronger intermolecular hydrogen bonds (O–H···O) and covalent-like interactions (delocalization index >0.1) compared to polymorph II (keto form). DFT calculations align with experimental ¹³C chemical shift tensors, confirming greater stabilization energy (~5 kcal/mol) for polymorph IV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.